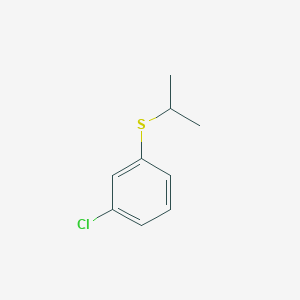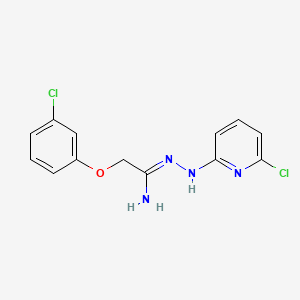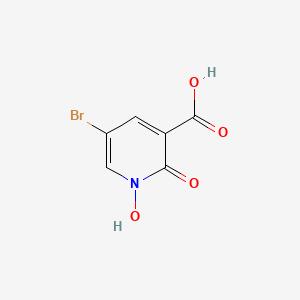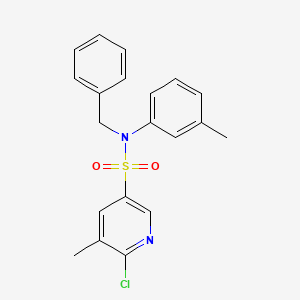![molecular formula C19H19Cl2N3O3 B2782453 N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257551-93-1](/img/structure/B2782453.png)
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, commonly referred to as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA is a type of herbicide that belongs to the group of acetanilide herbicides, which are widely used in agriculture to control weeds. However, in recent years, DCPA has gained significant attention in the scientific community due to its unique chemical structure and potential for various research applications.
作用机制
The mechanism of action of DCPA is not fully understood. However, it is believed that DCPA exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. DCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DCPA has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. DCPA has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, DCPA has been shown to have anti-angiogenic effects, which may have potential applications in the treatment of cancer and other diseases.
实验室实验的优点和局限性
DCPA has various advantages and limitations for lab experiments. One of the main advantages of DCPA is its unique chemical structure, which allows it to interact with various enzymes and signaling pathways. DCPA is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of DCPA is its limited solubility in water, which may affect its bioavailability and efficacy in lab experiments.
未来方向
There are various future directions for the study of DCPA. One potential direction is the development of novel DCPA analogs with improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of DCPA in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential interactions with other drugs and compounds.
合成方法
DCPA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of DCPA involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline to form 4-chloro-3-nitrophenyl-4-ethoxyaniline. This intermediate product is then reduced to form 4-chloro-3-amino-phenyl-4-ethoxyaniline, which is further reacted with ethyl 2-bromoacetate to form DCPA.
科学研究应用
DCPA has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. DCPA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-10-9-23(19(24)26)12-18(25)22-13-3-8-16(20)17(21)11-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQUIKBNATGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)
![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)


![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)





![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)